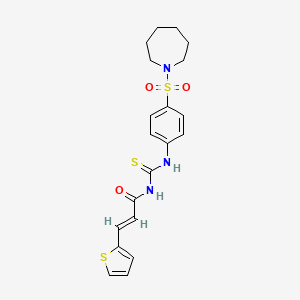
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring an intricate structure. It plays a significant role in various scientific disciplines due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes:
Synthesis of the Isoquinoline Core: : Starting from 1,2,3,4-tetrahydroisoquinoline, the compound undergoes a series of oxidation and substitution reactions to form 3,4-dihydroisoquinolin-2(1H)-one.
Sulfonylation Step: : The isoquinoline derivative is then subjected to sulfonylation using sulfonyl chloride, resulting in the formation of the sulfonyl isoquinoline derivative.
Formation of the Amide: : Finally, the sulfonyl isoquinoline derivative reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the final compound, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for scalability. These processes ensure high yields and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, primarily at the isoquinoline core and the trimethoxybenzamide moiety.
Reduction: : Reduction can target the sulfonyl group or the isoquinoline ring.
Substitution: : Various substitutions can occur, particularly on the benzamide and isoquinoline parts of the molecule.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halides, nitriles, and organometallic reagents
Major Products Formed: Depending on the reaction type, the products can range from different functionalized derivatives to ring-opened or -closed structures.
Aplicaciones Científicas De Investigación
Chemistry:
Used in the synthesis of advanced materials
Acts as a precursor or intermediate in the creation of more complex organic molecules
Studied for its potential as a bioactive compound
Investigated for enzyme inhibition properties
Explored for its pharmacological activity
Used in developing specialized coatings and materials
Potential use in electronic applications due to its stability and unique properties
Mecanismo De Acción
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: : It binds to specific enzymes, altering their activity
Receptor Interaction: : It can bind to various biological receptors, influencing signal transduction pathways
Cellular Uptake: : The compound can be taken up by cells, where it exerts its biochemical effects
Comparación Con Compuestos Similares
Unique Features:
The presence of the sulfonyl isoquinoline moiety
Unique combination of trimethoxybenzamide, contributing to its distinctive properties
N-(2-((isoquinolin-1-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide: : Similar structure but lacks the dihydroisoquinoline part
3,4,5-Trimethoxybenzamide: : Shares the trimethoxybenzamide moiety but lacks the sulfonyl and isoquinoline parts
Isoquinoline Derivatives: : Various compounds with isoquinoline structures used in different applications
This compound is a fascinating subject of study due to its diverse applications and complex structure, opening doors to multiple scientific investigations and industrial innovations.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-12-17(13-19(28-2)20(18)29-3)21(24)22-9-11-30(25,26)23-10-8-15-6-4-5-7-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOZBCFMWQKPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2994314.png)


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)

![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2994321.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)
![(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one](/img/structure/B2994330.png)
![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)
